4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWPVHDLXJKJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride Intermediate
The most widely reported method involves reacting 4-bromobenzenesulfonyl chloride with 2-(cyclohexen-1-yl)ethylamine under basic conditions. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.
-
Dissolve 2-(cyclohexen-1-yl)ethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
-
Add 4-bromobenzenesulfonyl chloride (1.1 equiv) dropwise over 15 minutes.
-
Introduce triethylamine (2.0 equiv) to neutralize HCl byproduct.
-
Stir at room temperature for 12–18 hours.
-
Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the product as a white solid (72–85%).
Critical Parameters :
-
Temperature Control : Excess exothermicity at >0°C risks cyclohexene ring decomposition.
-
Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.
-
Stoichiometry : A 10% excess of sulfonyl chloride ensures complete amine consumption.
Alternative Routes and Modifications
Bromination of Pre-Formed Sulfonamide
While less common, late-stage bromination offers flexibility when handling sensitive amines:
-
React N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide with bromine (Br₂) in acetic acid.
-
Use FeBr₃ (0.1 equiv) as a catalyst at 40°C for 6 hours.
-
Isolate 4-bromo derivative via fractional crystallization (55–60% yield).
Limitations :
-
Regioselectivity challenges: Para-bromination dominates (≥90%) due to sulfonamide’s electron-withdrawing effects.
-
Side products include ortho -brominated isomers (≤8%) and dibrominated species (≤2%).
Mechanistic Insights
Sulfonamide Bond Formation
The reaction mechanism involves two primary steps:
-
Deprotonation : Triethylamine abstracts a proton from the amine, generating a nucleophilic amine anion.
-
Electrophilic Attack : The amine anion attacks the sulfonyl chloride’s sulfur atom, displacing chloride and forming the sulfonamide bond.
Transition State Analysis :
Density functional theory (DFT) calculations indicate a trigonal bipyramidal transition state with a reaction barrier of ~25 kcal/mol. Steric hindrance from the cyclohexenyl group increases the barrier by 3–4 kcal/mol compared to linear alkylamines.
Optimization Strategies
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 85 | 99 |
| THF | 78 | 95 |
| Acetonitrile | 65 | 92 |
| Toluene | 70 | 97 |
Key Insight : DCM’s low polarity stabilizes the transition state, enhancing yield.
Catalytic Additives
-
DMAP (4-Dimethylaminopyridine) : Accelerates reaction by 30% (5 mol% loading).
-
Molecular Sieves (3Å) : Reduce water content, improving yield by 8–12%.
Scalability and Industrial Relevance
Pilot-Scale Production
A patented continuous-flow process achieves 92% yield at 500 g/batch:
-
Mix amine and sulfonyl chloride streams in a microreactor (residence time = 2 min).
-
Immediate quenching with aqueous NaHCO₃ prevents thermal degradation.
-
Crystallize directly from the reaction mixture, reducing solvent use by 40%.
Economic Impact :
Challenges and Troubleshooting
Common Side Reactions
Purification Issues
-
Chromatography Alternatives : Recrystallization from ethanol/water (3:1) achieves 98% purity without column use.
-
Impurity Profile :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamides.
Oxidation Reactions: Formation of cyclohexenone derivatives.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The cyclohexenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-N-cyclohexylbenzenesulfonamide ()
- Structural Difference : Replaces the cyclohexenyl-ethyl group with a cyclohexyl moiety.
- Conformational Impact : Adopts an L-shaped conformation with intramolecular C–H⋯O interactions, contrasting with the extended conformation of the cyclohexenyl-ethyl analog .
- Physical Properties : Melting point of 375 K, synthesized via 4-bromobenzenesulfonyl chloride and cyclohexylamine .
- Biological Relevance: No direct bioactivity data, but structural rigidity may affect target binding compared to the more flexible cyclohexenyl-ethyl derivative.
(±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide ()
- Structural Difference : Features a dihydroxycyclohexyl-ethyl group and a methyl substituent on the benzene ring.
Halogen-Substituted Derivatives
4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide ()
- Structural Difference: Chlorine replaces bromine; includes a benzylideneamino-ethyl group.
- Crystallographic Impact : The chloro analog exhibits similar supramolecular chain formation via N–H⋯O hydrogen bonding, but bromine’s larger atomic radius may alter packing efficiency .
- Reactivity : Bromine’s higher electronegativity could enhance electrophilic substitution reactivity in medicinal chemistry applications.
Bioactive Sulfonamides with Heterocyclic Moieties
TAS1553 ()
- Structural Difference : Contains a 5-chloro-2-fluoro-dimethylphenyl group and an oxadiazole ring.
- Biological Activity : Inhibits ribonucleotide reductase in cancer cells, highlighting how heterocyclic additions (e.g., oxadiazole) enhance enzyme-targeting capabilities compared to simple cyclohexenyl derivatives .
4-Bromo-N-(1-hydroxy-1-phenylpropan-2-yl)benzenesulfonamide ()
- Structural Difference : Substituted with a hydroxy-phenylpropan-2-yl group.
- Antimicrobial Activity : Exhibits antifungal activity against Candida albicans (MIC = 3 mg/mL), suggesting that hydroxyl and aryl groups synergize with sulfonamides for microbial targeting .
Sulfonamides with Protective Groups
4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide ()
- Structural Difference : Incorporates a tert-butyldimethylsilyloxy (TBDMSO) group.
Key Findings and Implications
- Substituent Effects : Cyclohexenyl-ethyl groups confer flexibility, while rigid substituents (e.g., cyclohexyl) influence crystallinity and intramolecular interactions .
- Halogen Impact : Bromine enhances electrophilicity and molecular packing compared to chlorine .
- Bioactivity : Heterocyclic and hydrophilic groups (e.g., oxadiazole, hydroxyl) improve target specificity and solubility, critical for drug development .
Biological Activity
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide is a synthetic compound characterized by a bromo substituent and a sulfonamide functional group. With the molecular formula and a molecular weight of 404.32 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes:
- Bromo Group : Enhances reactivity and potential interactions with biological targets.
- Sulfonamide Group : Known for antibacterial properties; it can participate in nucleophilic substitutions.
- Cyclohexenyl Group : Contributes to electrophilic addition reactions, influencing the compound's reactivity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity against various cancer cell lines. The sulfonamide moiety is particularly noted for its antibacterial properties, while the compound has also shown potential anti-inflammatory and analgesic effects.
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves:
- Binding Affinity : The bromine atom and sulfonamide group enhance binding to target proteins or enzymes, modulating their activity.
- Electrophilic Addition : The cyclohexenyl group may facilitate interactions with various biological molecules, enhancing the compound's overall efficacy.
Case Studies
Several studies have investigated the compound's effects on cancer cells:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, with particular efficacy noted in HepG2 and A549 cells. For instance, IC50 values were recorded as low as 0.74 mg/mL against HepG2 cells, indicating potent activity .
- Antibacterial Properties : The sulfonamide group has been linked to antibacterial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such properties.
- Inhibitory Effects on Enzymes : Research indicates that the compound can act as an enzyme inhibitor, which may contribute to its therapeutic potential in various diseases.
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, the following table outlines key structural features and biological activities:
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(Cyclohexen-1-yl)ethyl)-p-toluenesulfonamide | Similar sulfonamide structure | Methyl group on para position enhances lipophilicity |
| 4-Chloro-N-(2-(cyclohexen-1-yl)ethyl)benzenesulfonamide | Chlorine substituent instead of bromine | Different reactivity due to electronegativity |
| N-(Cyclopentyl)-benzenesulfonamide | Lacks bromo and cyclohexene functionality | Simpler structure may lead to different biological activity |
Q & A
Q. What are the key synthetic steps for preparing 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide, and how is purity validated?
The synthesis typically involves reacting 4-bromobenzenesulfonyl chloride with 2-(cyclohexen-1-yl)ethylamine under basic conditions (e.g., pH 8 maintained by sodium carbonate). The reaction is monitored via TLC, and the product is purified by crystallization using solvents like ethyl acetate. Purity is confirmed through melting point analysis, NMR spectroscopy (to verify functional groups and substitution patterns), and X-ray crystallography for structural validation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR/IR Spectroscopy : Proton and carbon NMR confirm the integration of the cyclohexenyl and sulfonamide moieties. IR identifies sulfonamide S=O stretches (~1370 cm⁻¹) and N-H bonds (~3250 cm⁻¹) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves the three-dimensional structure, revealing intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and torsion angles (e.g., C1–S1–N1–C7 = −77.8°) .
Advanced Questions
Q. How can density functional theory (DFT) and molecular docking predict electronic properties and biological interactions?
- DFT : Becke’s hybrid functional (B3LYP) calculates electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Basis sets like 6-31G* optimize molecular geometry, while solvent effects are modeled using PCM .
- Molecular Docking : AutoDock Vina predicts binding affinities by simulating ligand-receptor interactions. Parameters include grid maps centered on target proteins (e.g., enzymes) and scoring functions evaluating van der Waals and electrostatic interactions .
Q. What experimental and computational strategies resolve contradictions in crystallographic data?
Discrepancies in bond lengths or angles are addressed using SHELXL refinement protocols. For example:
- Applying restraints to N–H distances (0.88±0.01 Å) during refinement.
- Omitting low-angle reflections affected by beam-stop artifacts. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures structural consistency .
Q. How do structural modifications influence bioactivity, and what methodologies guide structure-activity relationship (SAR) studies?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., bromine) enhances electrophilicity, potentially improving target binding. Hydroxy or methoxy groups increase solubility via hydrogen bonding .
- SAR Workflow :
Synthesize analogs with varied substituents (e.g., halogen, alkoxy).
Test in vitro bioactivity (e.g., enzyme inhibition assays).
Correlate activity trends with computational descriptors (e.g., LogP, polar surface area) .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry (amine:sulfonyl chloride = 1:1) and solvent polarity to minimize byproducts.
- Crystallography : Use high-resolution synchrotron data for ambiguous electron density regions.
- Docking Validation : Compare docking poses with co-crystallized ligands in PDB structures to assess predictive accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
